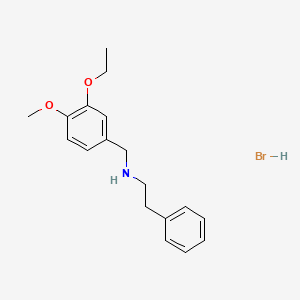

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide

Description

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide is a substituted phenylethanamine derivative with a hydrobromide counterion. Structurally, it features a benzyl group substituted with ethoxy and methoxy groups at the 3- and 4-positions, respectively, linked to a phenylethanamine backbone.

Properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.BrH/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15;/h4-10,13,19H,3,11-12,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZROHBBSOWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-phenylethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or methoxy groups are replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halides like sodium iodide in acetone, amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide and Analogs

Key Observations :

- Substituent Effects : The 3-ethoxy-4-methoxy substitution in the target compound enhances steric bulk and electron-donating capacity compared to halogenated analogs (e.g., bromo or fluoro derivatives) .

- Salt Forms : Hydrobromide salts (e.g., target compound vs. N-(3-bromo-4-methoxybenzyl)-3-pentanamine hydrobromide) improve crystallinity and solubility in polar solvents compared to free bases .

- Schiff Base Derivatives : Compounds like (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine exhibit extended π-conjugation, leading to distinct photophysical properties (e.g., luminescence, charge transfer) absent in the target compound .

Physicochemical and Electronic Properties

Table 2: Electronic and Spectral Properties

Key Observations :

- HOMO-LUMO Gaps: Schiff base derivatives exhibit lower energy gaps (e.g., 3.2 eV) due to π-conjugation, suggesting higher reactivity and suitability for nonlinear optical (NLO) materials compared to the target compound .

Q & A

Q. What are the recommended synthetic routes for N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide?

Methodological Answer: The synthesis typically involves a multi-step process, including:

- Amide bond formation : Reaction of 2-phenylethanamine derivatives with acylating agents (e.g., benzoyl chlorides or activated carboxylic acids) under controlled conditions. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective for amidation, with reactions often conducted at low temperatures (-50°C) to minimize side reactions .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ improve reaction efficiency in aqueous or mixed solvent systems .

- Purification : Flash chromatography or recrystallization (using solvents like isopropyl alcohol) ensures high purity. HPLC or NMR is recommended for final structural validation .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirms substituent positions and hydrogen bonding patterns (e.g., methoxy and ethoxy groups) .

- UV/Vis spectroscopy : Monitors conjugation effects (λmax ~255 nm for aromatic systems) .

- Chromatography : HPLC with reverse-phase columns (C18) assesses purity, using acetonitrile/water gradients .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

Methodological Answer: Initial screening often includes:

- Cardioprotective assays : Measures reduction in smooth muscle contractile response to hypoxia, comparing efficacy to reference drugs (e.g., Levocarnitine) .

- Analgesia models : Rodent tail-flick or hot-plate tests assess pain threshold modulation, with dose-response curves to determine ED₅₀ values .

- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK293) evaluate baseline toxicity before advancing to in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer: Critical parameters include:

- Temperature control : Lower temperatures (-50°C to 0°C) reduce side reactions during amide coupling .

- Solvent optimization : Water-tolerant systems (e.g., H₂O with K₂CO₃) enhance green chemistry metrics while maintaining yields >80% .

- Catalyst screening : DMAP or HOBt improves coupling efficiency in DMF or THF, particularly for sterically hindered substrates .

Q. Example Optimization Table :

| Parameter | Condition | Yield Improvement | Reference |

|---|---|---|---|

| Coupling agent | DCC/HOBt vs. EDC | +15–20% | |

| Solvent | H₂O/K₂CO₃ vs. DCM | +10% (reduced waste) | |

| Temperature | -50°C vs. RT | +25% (purity) |

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Model standardization : Use consistent cell lines (e.g., primary cardiomyocytes vs. transformed lines) and hypoxia protocols (e.g., 1% O₂ for 24 hours) .

- Dose normalization : Express activity as % inhibition relative to positive controls (e.g., Mildronate) to account for inter-lab variability .

- Meta-analysis : Pool data from multiple studies using platforms like PubChem BioAssay to identify trends or outliers .

Q. What strategies are used to study the compound’s stability under varying conditions?

Methodological Answer:

- Accelerated degradation studies :

- Thermal stability : Incubate at 40°C–60°C for 1–4 weeks, monitoring decomposition via HPLC .

- pH stability : Test in buffers (pH 2–10) to identify hydrolysis-sensitive functional groups (e.g., esters) .

- Spectrofluorometric monitoring : Track fluorescence quenching under oxidative stress (H₂O₂ exposure) to assess aryl group stability .

- Long-term storage : Recommend -20°C in anhydrous DMSO or lyophilized form to prevent hydrobromide dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.